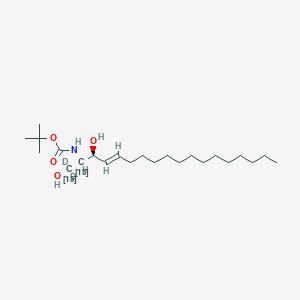

N-Boc-erythro-sphingosine-13C2,D2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H45NO4 |

|---|---|

Molecular Weight |

403.6 g/mol |

IUPAC Name |

tert-butyl N-[(E,2R,3S)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]carbamate |

InChI |

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/b18-17+/t20-,21+/m1/s1/i19+1D2,20+1 |

InChI Key |

UMUDVBSIURBUGW-AMTSLXANSA-N |

Isomeric SMILES |

[2H][13C]([2H])([13C@H]([C@H](/C=C/CCCCCCCCCCCCC)O)NC(=O)OC(C)(C)C)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-Boc-erythro-sphingosine-13C2,D2

This technical guide provides a comprehensive overview of the structure, properties, and applications of N-Boc-erythro-sphingosine-13C2,D2, a stable isotope-labeled derivative of N-Boc-protected erythro-sphingosine. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, signal transduction, and analytical chemistry.

Core Structure and Properties

This compound is a synthetic form of N-Boc-protected sphingosine (B13886) that has been isotopically labeled with two carbon-13 (¹³C) atoms and two deuterium (B1214612) (²H or D) atoms. This labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based applications, particularly as an internal standard for the accurate quantification of its unlabeled counterpart.

The base molecule, sphingosine, is a long-chain amino alcohol that forms the backbone of sphingolipids, a class of lipids involved in a multitude of cellular processes, including signal transduction, cell recognition, and membrane structure. The N-Boc (tert-butyloxycarbonyl) protecting group on the amino functionality enhances the compound's stability and solubility in organic solvents, facilitating its use in various experimental settings.

Chemical Structure

The precise structure of this compound, including its stereochemistry and the location of the isotopic labels, is depicted below. The two ¹³C atoms are located at positions 1 and 2 of the sphingosine backbone, while the two deuterium atoms are attached to the first carbon.

-

SMILES: O--INVALID-LINK--(--INVALID-LINK----INVALID-LINK--O)[2H][1][2]

-

InChI Key: WWUZIQQURGPMPG-IMIVUYSRSA-N (for the unlabeled sphingosine base)[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its parent compounds.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁¹³C₂H₄₃D₂NO₄ | [4][5][6] |

| Molecular Weight | 403.61 g/mol | [4][5][6] |

| Appearance | White Solid | [4] |

| Storage Conditions | 2-8°C Refrigerator | [4] |

| Shipping Conditions | Ambient | [4] |

| Synonyms | (2S,3R,4E)-2-tert-Butyloxycarbonylamino-4-octadecen-1,3-diol-13C2,D2; N-[(1R,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]carbamic Acid-13C2,D2 1,1-Dimethylethyl Ester | [4] |

| CAS Number (Unlabeled N-Boc-erythro-sphingosine) | 116467-63-1 | [7] |

| CAS Number (D-erythro-Sphingosine-13C2,D2 base) | 2692623-81-5 | [3][8][9][10] |

Experimental Protocols

This compound is primarily utilized in two key research applications: as an internal standard for quantitative mass spectrometry and in studies of sphingolipid-mediated signaling, particularly in the context of Protein Kinase C (PKC) inhibition.

Quantitative Analysis of Sphingolipids by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

This protocol provides a general framework for the quantification of sphingosine or its derivatives in biological samples using this compound as an internal standard. The protocol is adapted from established methods for sphingolipid analysis.[11][12][13]

Caption: A generalized workflow for the quantification of sphingolipids.

-

Cell Lysis: Aspirate culture medium from adherent cells on ice. Wash cells twice with ice-cold phosphate-buffered saline (PBS). Add 500 µL of ice-cold methanol (B129727) containing a known concentration of this compound.

-

Harvesting: Scrape the cells and transfer the suspension to a microcentrifuge tube.

-

Lipid Extraction: Add 250 µL of chloroform (B151607) and vortex vigorously for 1 minute. Add 200 µL of deionized water and vortex for another minute.

-

Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Collection: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.

-

Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.

-

Gradient: A typical gradient elution starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for both the analyte and the internal standard must be optimized.

In Vitro Protein Kinase C (PKC) Inhibition Assay

The unlabeled parent molecule of N-Boc-erythro-sphingosine is known to be a selective inhibitor of Protein Kinase C (PKC).[4] The following is a generalized protocol for an in vitro PKC activity assay, which can be adapted to test the inhibitory effects of N-Boc-erythro-sphingosine.[14][15][16]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction cocktail containing a suitable buffer, a PKC substrate peptide, lipid activators (e.g., phosphatidylserine (B164497) and diacylglycerol), and ATP.

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (N-Boc-erythro-sphingosine) or a vehicle control.

-

Enzyme Addition: Add the purified or partially purified PKC enzyme to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter. The level of inhibition is determined by comparing the activity in the presence of the inhibitor to the vehicle control.

Role in Signaling Pathways

Sphingosine, the core of this compound, is a central molecule in the complex network of sphingolipid metabolism and signaling. This pathway generates a variety of bioactive lipids that regulate critical cellular processes such as cell growth, proliferation, apoptosis, and inflammation. The balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and pro-survival sphingolipids like sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat" and is crucial for determining cell fate.[17]

Sphingolipid Metabolic Pathway

The following diagram illustrates the key steps in the sphingolipid metabolic pathway, highlighting the central position of sphingosine.

Caption: Key reactions in the sphingolipid metabolic pathway.

Enzyme Abbreviations:

-

SPT: Serine Palmitoyltransferase

-

3-KSR: 3-Ketosphinganine Reductase

-

CerS: Ceramide Synthase

-

DES: Dihydroceramide Desaturase

-

SMase: Sphingomyelinase

-

SMS: Sphingomyelin Synthase

-

SphK1/2: Sphingosine Kinase 1/2

-

SPPase: Sphingosine-1-Phosphate Phosphatase

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 3. caymanchem.com [caymanchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. usbio.net [usbio.net]

- 8. D-erythro-Sphingosine-13C2,D2 | C18H37NO2 | CID 45040415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. calpaclab.com [calpaclab.com]

- 10. D-erythro-Sphingosine-13C2,d2 | Isotope-Labeled Compounds | 2692623-81-5 | Invivochem [invivochem.com]

- 11. benchchem.com [benchchem.com]

- 12. lipidmaps.org [lipidmaps.org]

- 13. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

- 16. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]

- 17. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

A Technical Guide to the Synthesis and Purification of Labeled N-Boc-Sphingosine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of isotopically labeled N-tert-butyloxycarbonyl (Boc)-sphingosine. This key intermediate is crucial for the study of sphingolipid metabolism and signaling pathways, which are implicated in a multitude of physiological and pathological processes, including cancer, inflammation, and neurodegenerative diseases. The incorporation of an isotopic label enables precise tracking and quantification of sphingosine (B13886) and its metabolites in complex biological systems.

Introduction to Sphingolipid Metabolism and Signaling

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, with sphingosine being a primary example.[1] The metabolism of these lipids is a complex network of interconnected pathways that produce a variety of bioactive molecules. De novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[1][2]

One of the most critical bioactive sphingolipid metabolites is sphingosine-1-phosphate (S1P), formed by the phosphorylation of sphingosine by sphingosine kinases (SphK).[3][4] S1P acts as a signaling molecule by binding to a family of five G protein-coupled receptors (S1PR1-5), thereby regulating diverse cellular processes such as cell growth, survival, migration, and differentiation.[5][6][7] The intricate balance between the levels of ceramide, sphingosine, and S1P (often termed the "sphingolipid rheostat") is critical for cell fate decisions.

To elucidate the precise roles of sphingolipids in health and disease, researchers rely on tracer studies using isotopically labeled analogs. The N-Boc protecting group provides a stable derivative for synthetic manipulations and can be readily removed under acidic conditions when required.

Synthesis of Labeled N-Boc-Sphingosine

The chemical synthesis of labeled N-Boc-sphingosine can be achieved through a multi-step process, typically starting from a chiral precursor such as L-serine.[8][9] Isotopic labels, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), can be incorporated at various positions within the molecule, often by using labeled starting materials.[10][11][12]

Experimental Protocol: Synthesis

This protocol outlines a general approach for the synthesis of N-Boc-sphingosine, with the incorporation of a deuterium label from a labeled precursor.

Materials:

-

Labeled L-serine (e.g., L-serine-d₃)

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)[8]

-

Triethylamine (TEA)[8]

-

tert-Butyldimethylsilyl chloride (TBDMSCl)[8]

-

Imidazole[8]

-

Dimethyl methylphosphonate (B1257008) (DMMP)[8]

-

n-Butyllithium (n-BuLi)[8]

-

n-Tetradecanal

-

Lithium aluminum tri-tert-butoxyhydride (LiAlH(OtBu)₃)[13]

-

Hydrochloric acid (HCl) in methanol[8]

-

Anhydrous solvents (Methanol, Dichloromethane (B109758), Tetrahydrofuran)

-

Argon or Nitrogen atmosphere

Procedure:

-

Protection of L-serine:

-

Suspend labeled L-serine in anhydrous methanol (B129727) and cool to 0°C.

-

Slowly add acetyl chloride and allow the reaction to warm to room temperature and stir for 2 hours. Remove the solvent under reduced pressure.

-

Dissolve the resulting methyl ester hydrochloride in dichloromethane and add triethylamine, followed by di-tert-butyl dicarbonate. Stir overnight at room temperature to yield N-Boc-L-serine methyl ester.[8]

-

-

Silylation of the primary alcohol:

-

To a solution of N-Boc-L-serine methyl ester in dichloromethane, add imidazole (B134444) and tert-butyldimethylsilyl chloride. Stir at room temperature until the reaction is complete (monitored by TLC) to afford the silyl-protected compound.[8]

-

-

Horner-Wadsworth-Emmons Reaction:

-

Dissolve dimethyl methylphosphonate in anhydrous tetrahydrofuran (B95107) and cool to -78°C under an inert atmosphere.

-

Add n-butyllithium dropwise and stir for 30 minutes.

-

Add the silyl-protected N-Boc-L-serine derivative to the reaction mixture and stir for 1 hour at -78°C.

-

Add n-tetradecanal and allow the reaction to slowly warm to room temperature and stir for 5 hours. This step forms the trans-double bond of the sphingosine backbone.[8]

-

-

Stereoselective Reduction:

-

Dissolve the product from the previous step in ethanol (B145695) and cool to -78°C.

-

Add lithium aluminum tri-tert-butoxyhydride and stir for 2 hours to reduce the ketone, yielding the desired erythro stereochemistry.[13]

-

-

Deprotection:

-

Remove the silyl (B83357) and methyl ester protecting groups by treating with HCl in methanol at room temperature for 17 hours.[8]

-

The final step involves the removal of the Boc group, if desired, using a stronger acidic condition. For N-Boc-sphingosine, this step is omitted.

-

Quantitative Data

The following table summarizes typical yields for the key synthetic steps. Actual yields may vary depending on reaction scale and specific conditions.

| Step | Description | Typical Yield (%) |

| 1 & 2 | Protection of L-serine and silylation | 95-99 |

| 3 | Horner-Wadsworth-Emmons Reaction | 80-85 |

| 4 | Stereoselective Reduction | 90-95 |

| 5 | Deprotection | 95-99 |

| Overall | Synthesis of Labeled N-Boc-Sphingosine | ~70-80 |

Purification of Labeled N-Boc-Sphingosine

Purification of the final product is critical to remove unreacted starting materials, byproducts, and reagents. A combination of chromatographic techniques is typically employed.

Experimental Protocol: Purification

Materials:

-

Crude labeled N-Boc-sphingosine

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate (B1210297), Chloroform, Methanol)

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or aminopropyl)[14][15]

-

Thin-layer chromatography (TLC) plates and developing chambers

-

Visualizing agent for TLC (e.g., ninhydrin (B49086) stain for free amines, or a general stain like potassium permanganate)[16]

Procedure:

-

Initial Work-up:

-

Following the final synthetic step, quench the reaction and perform a liquid-liquid extraction to remove water-soluble impurities.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., hexane/ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane, followed by the addition of methanol to a chloroform/ethyl acetate mixture).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

-

-

Solid-Phase Extraction (SPE) (Optional):

-

For further purification, particularly to remove highly polar or non-polar impurities, SPE can be utilized.[14][15]

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Dissolve the partially purified product in an appropriate solvent and load it onto the cartridge.

-

Wash the cartridge with a polar solvent (e.g., water/acetonitrile) to remove polar impurities.

-

Elute the desired compound with a less polar solvent (e.g., acetonitrile (B52724) or methanol).[15]

-

Purity Assessment

The purity of the final labeled N-Boc-sphingosine should be assessed using various analytical techniques.

| Technique | Purpose | Expected Outcome |

| TLC | Monitoring reaction progress and purity | A single spot with a specific Rf value in a given solvent system. |

| Mass Spectrometry (MS) | Confirming molecular weight and isotopic label | A molecular ion peak corresponding to the mass of labeled N-Boc-sphingosine. |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and purity assessment | Characteristic peaks corresponding to the protons and carbons of the molecule. |

| HPLC | Quantitative purity analysis | A single major peak indicating high purity (>95%). |

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Workflow for the synthesis of labeled N-Boc-sphingosine.

Caption: Purification workflow for labeled N-Boc-sphingosine.

Caption: Simplified S1P signaling pathway.

References

- 1. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Sphingosine-1-Phosphate Signaling in Cardiovascular Diseases [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intestinal absorption of sphingosine: new insights on generated ceramide species using stable isotope tracing in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Purification of sphingolipid classes by solid-phase extraction with aminopropyl and weak cation exchanger cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Highly efficient chemoenzymatic synthesis and facile purification of α-Gal pentasaccharyl ceramide Galα3nLc4βCer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US20030171621A1 - Process for the synthesis of sphingosine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of N-Boc-erythro-sphingosine-13C2,D2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Boc-erythro-sphingosine-13C2,D2, a stable isotope-labeled derivative of sphingosine (B13886). This document is intended to be a valuable resource for professionals in drug development and biomedical research who utilize this compound as an internal standard in mass spectrometry-based quantification of sphingolipids.

Core Chemical and Physical Properties

This compound is a white solid, notable for its isotopic labeling which provides a distinct mass shift, making it an ideal internal standard for the quantification of its unlabeled counterpart.[1][2] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in various analytical protocols.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (2S,3R,4E)-2-(tert-Butoxycarbonylamino)-4-octadecene-1,3-diol-1,2-13C2-1,1-d2 | [1] |

| Molecular Formula | C₂₁¹³C₂H₄₃D₂NO₄ | [1][3] |

| Molecular Weight | 403.61 g/mol | [1][3] |

| Appearance | White Solid | [1] |

| Melting Point | 63-64°C (for unlabeled N-Boc-erythro-sphingosine) | |

| Storage Conditions | Long-term: -20°C; Short-term (refrigerator): 2-8°C; Shipping: Ambient | [1] |

Note: The melting point is reported for the unlabeled parent compound. Significant changes upon isotopic labeling are not expected.

Table 2: Solubility Profile

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Methanol (B129727) | Soluble |

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not widely published. Researchers requiring this information for structural confirmation or other purposes may need to acquire it experimentally. For reference, ¹³C NMR assignments for the parent D-erythro-sphingosine have been established and can serve as a foundational guide.

Experimental Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of sphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4] Below is a detailed methodology adapted from established protocols for sphingolipid analysis.

Protocol: Quantitative Analysis of Sphingolipids using this compound as an Internal Standard

1. Sample Preparation (from Plasma/Serum)

-

Thawing: Thaw biological samples on ice.

-

Internal Standard Spiking: Add a known amount of this compound solution (in methanol) to each sample. The final concentration of the internal standard should be optimized based on the expected endogenous levels of the analyte.

-

Protein Precipitation: Add 4 volumes of ice-cold methanol to the sample (e.g., 200 µL methanol for 50 µL of plasma).

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the lipids to a new tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase. Vortex and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.

-

Transfer: Transfer the clear supernatant to an LC autosampler vial for analysis.

2. Liquid Chromatography (LC) Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step.

3. Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the endogenous sphingolipid and the this compound internal standard. The exact m/z values will need to be determined based on the specific analytes of interest.

4. Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the endogenous sphingolipids and the internal standard.

-

Ratio Calculation: Calculate the peak area ratio of each analyte to the internal standard.

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of the unlabeled sphingolipid analytes and a constant concentration of the internal standard. Process these standards in the same manner as the unknown samples.

-

Quantification: Plot the peak area ratio (analyte/IS) against the concentration of the analyte to generate a calibration curve and determine the concentration of the analyte in the unknown samples.

Signaling Pathways and Biological Context

Sphingosine and its phosphorylated derivative, sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a multitude of cellular processes. The Boc-protected form is a synthetic analog used for analytical purposes and is not biologically active in the same manner. However, understanding the native pathways is crucial for interpreting quantitative data.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

Sphingosine is phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P. S1P can then act intracellularly or be transported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades that regulate cell survival, proliferation, migration, and immune cell trafficking.

References

The Pivotal Role of Sphingosine in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical players in a complex network of cellular signaling. At the heart of this network lies sphingosine (B13886), a bioactive lipid that, along with its phosphorylated derivative sphingosine-1-phosphate (S1P), orchestrates a multitude of cellular processes. This technical guide provides an in-depth exploration of the role of sphingosine in cellular signaling pathways. It details the metabolic pathways governing sphingosine levels, its downstream effects on key cellular functions such as apoptosis and proliferation, and its intricate interplay with calcium signaling. This guide also offers a compilation of quantitative data and detailed experimental protocols to facilitate further research and drug development in this burgeoning field.

Introduction: The Sphingolipid Rheostat

The cellular concentration of sphingosine and its metabolites is tightly regulated, forming a dynamic equilibrium often referred to as the "sphingolipid rheostat". This concept posits that the balance between pro-apoptotic sphingolipids, like ceramide and sphingosine, and pro-survival sphingosine-1-phosphate (S1P) dictates the cell's fate.[1][2] A shift towards ceramide and sphingosine accumulation typically promotes cell cycle arrest and apoptosis, whereas an increase in S1P levels is associated with cell proliferation, survival, and migration.[2][3] This delicate balance is a critical determinant in both normal physiological processes and in the pathogenesis of diseases such as cancer.[1]

Sphingosine Metabolism and Regulation

Sphingosine is a central hub in sphingolipid metabolism, generated through two primary pathways: the de novo synthesis pathway and the salvage pathway.

-

De Novo Synthesis: This pathway begins with the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum, leading to the formation of ceramide, which can then be hydrolyzed by ceramidases to produce sphingosine.

-

Salvage Pathway: This pathway involves the breakdown of complex sphingolipids, such as sphingomyelin, back to ceramide and subsequently to sphingosine.[4]

The intracellular concentration of sphingosine is primarily regulated by the enzymatic activity of sphingosine kinases (SphK), which phosphorylate sphingosine to S1P.[3] There are two main isoforms of this enzyme, SphK1 and SphK2, which differ in their subcellular localization and function.

Sphingosine's Role in Apoptosis and Proliferation

Sphingosine is a potent modulator of cell fate, with a well-established role in promoting apoptosis and inhibiting cell proliferation.

Induction of Apoptosis

Exogenous administration of sphingosine has been shown to induce apoptosis in a variety of cell lines in a concentration-dependent manner.[5] This pro-apoptotic effect is mediated through several mechanisms, including the activation of caspase-3 and -9 via a mitochondrial pathway.[5] Sphingosine can lead to the accumulation of Bax in the mitochondria and stimulate the release of cytochrome c into the cytosol, key events in the intrinsic apoptotic cascade.[5]

Inhibition of Proliferation

In contrast to its phosphorylated counterpart S1P, sphingosine generally acts as a negative regulator of cell proliferation.[2] This anti-proliferative effect is, in part, attributed to its ability to inhibit protein kinase C (PKC), a key enzyme in many mitogenic signaling pathways.

Sphingosine and Intracellular Calcium Signaling

Emerging evidence has highlighted a critical role for sphingosine as an intracellular messenger in calcium signaling. Sphingosine has been demonstrated to mobilize calcium from acidic intracellular stores, such as lysosomes.[6][7][8] This release is independent of the well-known inositol (B14025) 1,4,5-trisphosphate (IP3) pathway and is mediated by the two-pore channel 1 (TPC1) located on endosomes and lysosomes.[6][7] This sphingosine-induced calcium release can, in turn, trigger downstream signaling events, including the nuclear translocation of the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to sphingosine and S1P signaling.

Table 1: Kinetic Parameters of Sphingosine Kinases

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min or µM/min) | Reference(s) |

| SphK1 | D-erythro-sphingosine | 2.75 | 7.15 pmol/min | [9] |

| SphK1 | Sphingosine | 12 | - | [10] |

| SphK2 | Sphingosine | 6 | - | [10] |

| SphK1 | ATP | 125 | - | [10] |

| SphK2 | ATP | 79 | - | [10] |

| SphK (fluorescent substrate) | Fluorescently labeled sphingosine | 38 ± 18 | 0.4 ± 0.2 µM/min | [11] |

Table 2: Binding Affinities for S1P Receptors

| Receptor | Ligand | Kd or Ki (nM) | Assay | Reference(s) |

| S1P1 | S1P | - | - | [12] |

| S1P1 Mutants (E3.29A, E3.29Q) | S1P | 1.1 x 104 (theoretical Kd) | Computational | [12] |

| S1P1 and S1P5 | [3H]-ozanimod | - | Radioligand Binding | [3] |

Table 3: Effective Concentrations of Sphingolipids in Cellular Assays

| Sphingolipid | Cell Line/System | Effect | Concentration Range | Reference(s) |

| Sphingosine | Hippocampal neurons and astrocytes | Apoptosis | 1-100 µM | [5] |

| S1P | Triple-negative breast cancer cell lines | Proliferation | 0.1–20 μM | [13] |

| S1P | Diabetic mice | Islet β-cell proliferation | 20 µg/kg | [14] |

| S1P | 293-S1P1-GFP cells | Receptor internalization | 100 nM | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Sphingosine Kinase Activity Assay (Radioactive Method)

This protocol is adapted from a rapid radioassay for measuring sphingosine kinase activity.[10][16]

Materials:

-

96-well FlashPlates®

-

SphK buffer

-

D-erythro-sphingosine

-

[γ-33P]ATP

-

Cell lysate containing sphingosine kinase

-

Phosphate-buffered saline (PBS)

-

Microplate scintillation counter

Procedure:

-

Prepare the reaction mixture in each well of a 96-well FlashPlate®. Each reaction should consist of 0.2 ml of SphK buffer supplemented with D-erythro-sphingosine, 250 µM [γ-33P]ATP (0.7 µCi per well), and cell lysate (2 µg of protein).[10]

-

Incubate the plate at 37°C for the desired time (e.g., 30 minutes).[10]

-

After incubation, wash the plates twice with phosphate-buffered saline (PBS).[10]

-

Measure the bound radionuclide using a microplate scintillation counter.[10]

TUNEL Assay for Apoptosis Detection

This protocol provides a general outline for the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay.[17][18][19]

Materials:

-

Cells or tissue sections

-

Paraformaldehyde (4%) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS or Proteinase K)

-

Equilibration Buffer

-

TdT Reaction Mix (TdT enzyme, labeled dUTPs, reaction buffer)

-

Stop/Wash Buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Fixation: Fix cells or tissue sections with 4% paraformaldehyde in PBS.[19][20]

-

Permeabilization: Permeabilize the fixed cells to allow entry of the TdT enzyme. For cultured cells, incubate in 0.1% Triton X-100 in PBS on ice. For tissue sections, a harsher permeabilization with Proteinase K may be necessary.[17]

-

Equilibration: (Optional) Incubate the sample with Equilibration Buffer to prime the 3'-OH ends of the DNA.[17]

-

TdT Labeling: Add the TdT Reaction Mix and incubate for 60 minutes at 37°C in a humidified chamber.[17]

-

Stopping the Reaction: Stop the reaction by adding a stop/wash buffer.

-

Detection: Analyze the labeled cells using a fluorescence microscope or flow cytometer.[18]

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[21][22][23][24]

Materials:

-

Cells in culture

-

96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized detergent reagent)

-

Microplate reader

Procedure:

-

Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treat cells with the desired compounds (e.g., varying concentrations of sphingosine).

-

Add 10 µL of MTT Reagent to each well.

-

Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

-

Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals.

-

Leave the plate at room temperature in the dark for 2 hours.

-

Record the absorbance at 570 nm using a microplate reader.

Conclusion

Sphingosine is a multifaceted signaling molecule that plays a central role in determining cell fate. Its pro-apoptotic and anti-proliferative effects stand in stark contrast to the actions of its phosphorylated metabolite, S1P, highlighting the critical importance of the sphingolipid rheostat in cellular homeostasis. The recent discovery of its role in mobilizing intracellular calcium from lysosomes has opened new avenues for understanding its complex signaling network. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of sphingosine signaling and harness its therapeutic potential.

References

- 1. Revisiting the sphingolipid rheostat: evolving concepts in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Sphingosine induces apoptosis in hippocampal neurons and astrocytes by activating caspase-3/-9 via a mitochondrial pathway linked to SDK/14-3-3 protein/Bax/cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]

- 7. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. ENHANCEMENT OF SPHINGOSINE KINASE 1 CATALYTIC ACTIVITY BY DELETION OF 21 AMINO ACIDS FROM THE COOH-TERMINUS* - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of sphingosine kinase activity for cellular signaling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sphingosine 1-Phosphate pKa and Binding Constants: Intramolecular and Intermolecular Influences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sphingosine-1-phosphate induces islet β-cell proliferation and decreases cell apoptosis in high-fat diet/streptozotocin diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A rapid radioassay for sphingosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. clyte.tech [clyte.tech]

- 18. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 19. assaygenie.com [assaygenie.com]

- 20. info.gbiosciences.com [info.gbiosciences.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. broadpharm.com [broadpharm.com]

An In-Depth Technical Guide to Stable Isotope Labeling in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Labeling in Lipidomics

Stable isotope labeling has emerged as an indispensable technique in lipidomics, providing a powerful lens through which to view the dynamic nature of lipids within biological systems. Unlike traditional lipidomics which offers a static snapshot of lipid profiles, the incorporation of stable, non-radioactive isotopes such as carbon-13 (¹³C), deuterium (B1214612) (²H), nitrogen-15 (B135050) (¹⁵N), or oxygen-18 (¹⁸O) allows for the precise tracing and quantification of lipid metabolism.[1][2][3] These labeled lipids are chemically identical to their natural counterparts and exhibit the same biological activity, ensuring that their metabolic fate accurately reflects endogenous lipid pathways.[1][4] The unique mass shift introduced by the stable isotopes enables their distinction from the unlabeled lipid pool using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, facilitating the measurement of lipid biosynthesis, turnover, and flux through various metabolic pathways.[1][2][5] This approach is particularly valuable for understanding the complex roles of lipids in health and disease, as lipids are not merely structural components of membranes or energy storage molecules, but also pivotal players in cellular signaling and a variety of pathological processes.[2][5]

The application of stable isotope labeling in lipidomics is diverse, with techniques tailored to specific research questions. These methodologies can be broadly categorized into metabolic labeling, where cells or organisms synthesize labeled lipids from isotopically enriched precursors, and chemical labeling, where a stable isotope tag is chemically attached to the lipid molecules. The choice of labeling strategy depends on the specific metabolic pathway under investigation and the analytical goals of the study.[6] This guide will provide an in-depth overview of the core principles, experimental protocols, and data analysis workflows for stable isotope labeling in lipidomics, empowering researchers to leverage this robust technology in their scientific pursuits.

Core Concepts and Labeling Strategies

The fundamental principle of stable isotope labeling lies in the introduction of a "heavy" isotope into a lipid molecule, which increases its mass without altering its chemical properties. This mass difference is then detected by analytical instruments, most commonly mass spectrometers, allowing for the differentiation and quantification of the labeled species.

Common Stable Isotopes in Lipidomics

A variety of stable isotopes are employed in lipidomics, each with its own advantages and applications:

| Isotope | Natural Abundance (%) | Common Labeled Precursors | Key Applications |

| ¹³C | 1.1 | ¹³C-glucose, ¹³C-fatty acids, ¹³C-amino acids | Tracing carbon backbones in de novo lipogenesis, metabolic flux analysis. |

| ²H (D) | 0.015 | Deuterated water (D₂O), deuterated fatty acids | Measuring lipid turnover and synthesis with minimal metabolic burden. |

| ¹⁵N | 0.37 | ¹⁵N-amino acids (e.g., serine), ¹⁵N-choline | Investigating the metabolism of nitrogen-containing lipids like sphingolipids and phospholipids. |

| ¹⁸O | 0.2 | ¹⁸O-water | Studying lipid oxidation and hydrolysis reactions. |

Labeling Strategies

In metabolic labeling, organisms or cells are supplied with precursors enriched with stable isotopes, which are then incorporated into newly synthesized lipids through natural metabolic pathways.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) : While traditionally a proteomics technique, a SILAC-like approach can be adapted for lipidomics.[7][8] For instance, cells can be cultured in media containing stable isotope-labeled essential amino acids like serine, which is a precursor for sphingolipid synthesis.[9][10]

-

Precursor Labeling with ¹³C-Glucose or Fatty Acids : A common strategy involves culturing cells with ¹³C-labeled glucose or fatty acids.[11][12] The labeled carbons from glucose can be traced through glycolysis and the citric acid cycle into the acetyl-CoA pool used for de novo fatty acid synthesis.[12] Labeled fatty acids can be directly incorporated into complex lipids, allowing for the study of lipid remodeling and trafficking.

Chemical labeling involves the covalent attachment of an isotope-coded tag to a specific functional group on a lipid molecule. This is often performed post-extraction.

-

N-Me Aziridination : This is a novel chemical derivatization technique for pinpointing the location of carbon-carbon double bonds (C=C) in unsaturated lipids.[13] A reagent such as N-methyl-O-tosylhydroxylamine can be used to introduce a methylaziridine group across the C=C bond. By using isotopically labeled reagents (e.g., with ¹³C or ²H in the methyl group), this method can be adapted for quantitative analysis.

Enzymatic labeling utilizes the high specificity of enzymes to incorporate stable isotopes into lipid molecules. This method can be used to label specific lipid classes or subspecies that are difficult to label through metabolic or chemical means.

Experimental Protocols

Protocol 1: Metabolic Labeling of Lipids in Mammalian Cells with ¹³C-Glucose

This protocol describes the metabolic labeling of lipids in cultured mammalian cells using uniformly labeled ¹³C-glucose to trace de novo lipogenesis.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Uniformly labeled ¹³C-glucose ([U-¹³C₆]-glucose)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

LC-MS grade water

Procedure:

-

Cell Culture: Culture cells in standard medium to the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with [U-¹³C₆]-glucose to the desired final concentration (e.g., 25 mM) and dFBS (e.g., 10%). The use of dFBS is crucial to minimize the presence of unlabeled glucose and other small molecules.

-

Labeling: Aspirate the standard medium, wash the cells once with PBS, and then add the prepared ¹³C-labeling medium.

-

Incubation: Incubate the cells for a specific duration (e.g., 24-48 hours) to allow for the incorporation of the stable isotope into the lipidome. The optimal incubation time should be determined empirically for the specific cell line and experimental goals.

-

Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Scrape the cells in PBS and transfer to a glass tube.

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell suspension, add methanol and chloroform in a ratio that results in a single-phase solution (e.g., 1:2:0.8 v/v/v sample:chloroform:methanol).

-

Vortex thoroughly and incubate on ice for 30 minutes.

-

Add chloroform and water to induce phase separation (final ratio of 1:1:0.9 v/v/v chloroform:methanol:water).

-

Vortex and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

-

Sample Preparation for MS Analysis: Dry the extracted lipids under a stream of nitrogen gas. Reconstitute the lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol).

Protocol 2: Chemical Labeling of Unsaturated Lipids using N-Me Aziridination (Conceptual)

This protocol provides a conceptual framework for the chemical derivatization of unsaturated lipids using N-methyl-O-tosylhydroxylamine. Note: The precise, step-by-step protocol with optimized concentrations and reaction times is proprietary to the developing labs and not fully detailed in the public literature. This serves as a general guide.

Materials:

-

Extracted lipid sample

-

N-methyl-O-tosylhydroxylamine (TsONHCH₃)

-

Anhydrous solvent (e.g., dichloromethane)

-

Quenching solution (e.g., saturated aqueous NaHCO₃)

-

Solid-phase extraction (SPE) cartridge for purification

Procedure:

-

Reaction Setup: In a glass vial, dissolve the dried lipid extract in the anhydrous solvent.

-

Derivatization: Add the N-methyl-O-tosylhydroxylamine reagent to the lipid solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, quench the reaction by adding the quenching solution.

-

Extraction: Extract the derivatized lipids with an organic solvent.

-

Purification: Purify the derivatized lipids using SPE to remove excess reagents and byproducts.

-

Sample Preparation for MS Analysis: Dry the purified sample and reconstitute in a suitable solvent for LC-MS analysis.

Data Presentation: Quantitative Analysis of Lipid Metabolism

Stable isotope labeling enables the precise quantification of lipid dynamics. The following tables provide examples of how quantitative data from such experiments can be presented.

Table 1: Fatty Acid Flux Analysis in Adipocytes

This table illustrates how data on the fractional contribution of different sources to the intracellular palmitate pool in adipocytes, as determined by ¹³C-labeling, could be presented.

| Source of Palmitate | Fractional Contribution (%) |

| De novo synthesis (from ¹³C-glucose) | 35.2 ± 4.5 |

| Uptake from extracellular sources | 64.8 ± 4.5 |

Table 2: De Novo Sphingolipid Synthesis in Response to a Drug Treatment

This table shows hypothetical data on the change in the rate of de novo synthesis of key sphingolipids in a cancer cell line treated with a novel therapeutic agent, measured by ¹⁵N-serine labeling.

| Sphingolipid Species | Control (pmol/mg protein/hr) | Treated (pmol/mg protein/hr) | Fold Change | p-value |

| Ceramide (d18:1/16:0) | 12.5 ± 1.8 | 6.2 ± 0.9 | 0.50 | <0.01 |

| Sphingomyelin (d18:1/16:0) | 8.3 ± 1.1 | 3.9 ± 0.7 | 0.47 | <0.01 |

| Glucosylceramide (d18:1/16:0) | 4.1 ± 0.6 | 2.0 ± 0.4 | 0.49 | <0.05 |

Mandatory Visualizations

Experimental Workflow for Quantitative Lipidomics

Caption: General experimental workflow for stable isotope labeling in lipidomics.

Sphingolipid Metabolism Pathway

Caption: Simplified de novo sphingolipid biosynthesis pathway.

Conclusion

Stable isotope labeling is a cornerstone of modern lipidomics research, offering unparalleled insights into the dynamic processes of lipid metabolism. By providing the tools to trace the fate of lipids in vivo and in vitro, this technology has moved the field beyond static measurements to a more comprehensive understanding of the roles of lipids in complex biological systems. The methodologies outlined in this guide, from metabolic and chemical labeling to the detailed workflows for sample analysis and data interpretation, provide a framework for researchers to design and execute robust stable isotope labeling experiments. As analytical technologies continue to advance, the application of stable isotope labeling in lipidomics is poised to uncover new therapeutic targets and diagnostic biomarkers, ultimately driving innovation in drug development and personalized medicine.

References

- 1. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of lipid flux to advance translational research: evolution of classic methods to the future of precision health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Lipidomics Workflow for Improved Human Plasma Identification and Quantification Using RPLC-MSn Methods and Isotope Dilution Strategies. (2018) | Evelyn Rampler | 80 Citations [scispace.com]

- 6. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 7. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

The Strategic Role of the N-Boc Protecting Group in Modern Sphingosine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of sphingosine (B13886) and its derivatives is a cornerstone of research in cellular biology and drug development, given their critical roles in cell signaling and membrane structure. The strategic use of protecting groups is paramount in the multi-step chemical synthesis of these complex amino alcohols. Among these, the tert-butyloxycarbonyl (N-Boc) group has emerged as a highly effective and versatile protecting group for the amino functionality of sphingosine precursors. This technical guide provides a comprehensive overview of the function and application of the N-Boc protecting group in sphingosine synthesis. It details the advantages of the Boc group, provides quantitative data on reaction yields, outlines detailed experimental protocols for key transformations, and illustrates the relevant biological pathways of sphingosine metabolism. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and study of sphingolipids.

Introduction: The Importance of N-Protection in Sphingosine Synthesis

Sphingosine, a long-chain amino alcohol, forms the backbone of sphingolipids, a class of lipids integral to the structure and function of eukaryotic cell membranes. Beyond their structural role, sphingosine and its metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are key signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. The chemical synthesis of sphingosine and its analogs is therefore of significant interest for the development of therapeutic agents targeting these pathways.

A key challenge in sphingosine synthesis is the selective manipulation of its multiple functional groups: a primary and a secondary hydroxyl group, an amino group, and a carbon-carbon double bond. The amino group, being nucleophilic and basic, requires protection to prevent unwanted side reactions during subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is a widely employed amine-protecting group in organic synthesis, and its application in the synthesis of sphingosine has proven to be highly advantageous.

The N-Boc Protecting Group: A Chemist's Tool of Choice

The N-Boc group offers several features that make it particularly well-suited for the intricate synthetic routes leading to sphingosine:

-

Stability: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, allowing for the selective modification of other functional groups in the molecule.

-

Mild Deprotection: The Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane.[1] This orthogonality allows for the deprotection of the amine at a late stage in the synthesis without affecting other acid-labile protecting groups that might be present.

-

Crystallinity: N-Boc protected amino acids, often used as starting materials, are frequently crystalline solids, which facilitates their purification and handling.[2]

-

Prevention of Side Reactions: By protecting the amino group, the N-Boc group prevents its participation in undesired reactions such as acylation, alkylation, or oxidation during the synthetic sequence.

Quantitative Analysis of N-Boc in Sphingosine Synthesis

The efficiency of a synthetic route is critically dependent on the yields of its individual steps. The use of the N-Boc protecting group has consistently demonstrated high yields in key transformations during sphingosine synthesis. The following table summarizes quantitative data from various reported syntheses.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Boc Protection | L-Serine | (Boc)₂O, NaOH, Dioxane/H₂O, 5°C to RT | N-Boc-L-serine | >95 | [3] |

| Weinreb Amide Formation | N-Boc-L-alanine | Me(MeO)NH·HCl, EDCI | N-Boc-L-alanine Weinreb amide | 63 (2 steps from L-alanine) | [4] |

| Vinyl Ketone Formation | N-Boc-L-serine Weinreb amide | Vinylmagnesium bromide, n-BuLi | N-Boc protected vinyl ketone | 73 | [4] |

| Grignard Reaction | N-Boc-L-alanine Weinreb amide | Pentadecylmagnesium bromide | N-Boc-3-keto-sphinganine | 71 | [4] |

| Diastereoselective Reduction | N-Boc protected ketone | LiAlH(OtBu)₃, Ethanol, -78°C | N-Boc protected anti-amino alcohol | High | [5] |

| Olefin Cross-Metathesis | N-Boc protected amino alcohol | 1-Pentadecene, Grubbs' 2nd Gen. Catalyst | N-Boc protected 3-keto-sphingosine | Moderate | [4] |

| N-Boc Deprotection | N-Boc-sphingosine derivative | Acetyl chloride, Methanol (B129727), 0°C to RT | Sphingosine derivative | High | [4] |

Detailed Experimental Protocols

N-Boc Protection of L-Serine

This procedure is adapted from a reliable protocol published in Organic Syntheses.[3]

Procedure:

-

To an ice-cold, magnetically stirred solution of L-serine (31.7 g, 0.30 mol) in 1 N sodium hydroxide (B78521) (620 mL), a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (78.4 g, 0.36 mol) in dioxane (280 mL) is added via an addition funnel.

-

The resulting two-phase mixture is stirred at 5°C for 30 minutes and then allowed to warm to room temperature over 3.5 hours.

-

The reaction mixture is concentrated to approximately half its original volume by rotary evaporation at 35°C.

-

The solution is cooled in an ice-water bath and acidified to a pH of 2–3 by the slow addition of 1 N potassium bisulfate (620 mL).

-

The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 1000 mL).

-

The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-L-serine as a colorless, sticky foam (typically >95% yield), which can be used in the next step without further purification.

N-Boc Deprotection using Acidic Conditions

The final step in many sphingosine syntheses is the removal of the N-Boc group to liberate the free amine.

Procedure:

-

The N-Boc protected sphingosine derivative is dissolved in a suitable solvent such as methanol or dichloromethane.

-

The solution is cooled to 0°C in an ice bath.

-

A solution of acetyl chloride in methanol or trifluoroacetic acid in dichloromethane is added dropwise with stirring.

-

The reaction is stirred at 0°C for a short period and then allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is typically purified by column chromatography or recrystallization to yield the final sphingosine product.

Challenges and Considerations

While the N-Boc group is highly effective, its use is not without potential challenges:

-

Incomplete Deprotection: Under insufficiently acidic conditions or with short reaction times, the deprotection of the Boc group may be incomplete, leading to a mixture of protected and deprotected products that can be difficult to separate.

-

Side Reactions during Deprotection: The tert-butyl cation generated during acidic deprotection can lead to side reactions, particularly with sensitive functional groups.[1] The use of scavengers such as anisole (B1667542) or thioanisole (B89551) can mitigate this issue.

-

Steric Hindrance: In highly hindered substrates, the introduction or removal of the Boc group can be sluggish, requiring more forcing conditions which may compromise other functional groups in the molecule.

Biological Context: Sphingolipid Signaling Pathways

The synthetic efforts towards sphingosine and its analogs are driven by their profound biological roles. Understanding these pathways is crucial for the rational design of new therapeutic agents.

Ceramide Synthesis Pathway

Sphingosine is a key precursor in the de novo synthesis of ceramides. This pathway, primarily occurring in the endoplasmic reticulum, involves the acylation of the amino group of sphingosine.

Caption: De novo ceramide synthesis from sphingosine and a fatty acyl-CoA.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

Sphingosine can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling molecule that acts both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PR1-5).[6][7]

Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling pathway.

Conclusion

The N-Boc protecting group plays a pivotal role in the successful chemical synthesis of sphingosine and its derivatives. Its stability under a variety of reaction conditions, coupled with its mild and selective removal, provides chemists with a robust tool to navigate the complexities of these multi-functional molecules. The high yields achieved in N-Boc protection and subsequent transformations underscore its efficiency. As research into the therapeutic potential of sphingolipid analogs continues to expand, the strategic application of the N-Boc group will undoubtedly remain a cornerstone of synthetic efforts in this vital field. This guide provides a foundational understanding and practical protocols to aid researchers in their pursuit of novel sphingolipid-based therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. reddit.com [reddit.com]

- 4. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx [mdpi.com]

- 5. DSpace [diposit.ub.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Erythro vs. Threo Sphingosine: A Technical Guide to Stereoisomers in Sphingolipid Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that play critical roles as both structural components of cell membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The backbone of most sphingolipids is a long-chain amino alcohol, with D-erythro-sphingosine being the most common in mammalian cells[1]. Sphingosine (B13886) has two stereogenic centers, giving rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. The stereochemistry of the sphingoid base is crucial for its metabolism and biological activity. This technical guide provides an in-depth exploration of the erythro and threo stereoisomers of sphingosine, focusing on their distinct biochemical properties, their roles in signaling pathways, and the experimental methodologies used to study them.

Stereochemistry of Sphingosine Isomers

The terms "erythro" and "threo" describe the relative configuration of adjacent chiral centers. In the context of sphingosine, these terms refer to the stereochemistry at the C-2 amino and C-3 hydroxyl groups. In a Fischer projection with the carbon chain drawn vertically, the erythro isomer has the substituents on the same side, while the threo isomer has them on opposite sides.

Quantitative Comparison of Biological Activity

The stereochemistry of sphingosine profoundly influences its interaction with enzymes and receptors, leading to distinct biological outcomes. The following tables summarize the available quantitative data comparing the activities of erythro and threo stereoisomers.

| Enzyme/Process | Stereoisomer | Activity | Quantitative Data | Reference |

| Protein Kinase C (PKC) Inhibition | D-erythro-sphingosine | Inhibitor | 50% inhibition at 2.8 mol % | [2] |

| L-threo-sphingosine | Inhibitor | 50% inhibition at 2.2 mol % | [2] | |

| Serine Palmitoyltransferase (SPT) | D-erythro-sphingosine | Inhibitor | Activity inhibited | [2] |

| L-threo-sphingosine | No effect | No decrease in SPT activity | [2] | |

| Dihydroceramide Synthase | L-threo-sphinganine | Substrate | Acylated to L-threo-dihydroceramide | [3] |

| L-erythro-sphinganine | Not a substrate | Not acylated | [3] | |

| Sphingomyelin Synthase | L-threo-ceramide | Substrate | Metabolized to L-threo-sphingomyelin | [3] |

| L-erythro-ceramide | Not a substrate | Not metabolized | [3] | |

| Glucosylceramide Synthase | L-threo-ceramide | Not a substrate | Not metabolized | [3] |

| L-erythro-ceramide | Not a substrate | Not metabolized | [3] |

Signaling Pathways

The most well-characterized signaling molecule derived from sphingosine is D-erythro-sphingosine-1-phosphate (S1P). S1P is a potent lipid mediator that signals through a family of five G protein-coupled receptors, S1P1-5, to regulate a wide range of cellular processes[4][5][6]. The signaling pathways initiated by S1P are complex and cell-type dependent. While the signaling of D-erythro-S1P is extensively studied, there is limited information on the signaling roles of L-threo-S1P. However, it has been shown that threo-S1P derivatives can act as antagonists at S1P receptors, suggesting a potential for stereoisomer-specific modulation of these pathways[7].

Below are diagrams illustrating the canonical D-erythro-S1P signaling pathway and the metabolic pathway highlighting the differential processing of erythro and threo isomers.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis, separation, and analysis of sphingosine stereoisomers are highly specific to the experimental context. The following sections provide an overview of the key methodologies.

Synthesis of Sphingosine Stereoisomers

The chemical synthesis of specific sphingosine stereoisomers is a complex process that requires precise control of stereochemistry. Numerous synthetic routes have been developed, often starting from chiral precursors like serine or carbohydrates.

General Strategy for D-erythro-Sphingosine Synthesis: A common approach involves the use of a chiral starting material to set the stereochemistry at C-2 and C-3. For example, starting from a protected D-serine derivative, the alkyl chain can be introduced via an organometallic addition to an aldehyde. Subsequent functional group manipulations and deprotection steps yield the final D-erythro-sphingosine.

General Strategy for L-threo-Sphingosine Synthesis: The synthesis of the threo diastereomer often involves similar starting materials but utilizes reactions that proceed with a different stereochemical outcome. For instance, the choice of reducing agent or the reaction conditions for the addition of the alkyl chain can be modulated to favor the threo configuration.

Separation of Sphingosine Stereoisomers by HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for separating sphingosine stereoisomers. Due to their similar physical properties, separation often requires derivatization to form diastereomers or the use of a chiral stationary phase (CSP).

Methodology Overview:

-

Derivatization (Indirect Method): The mixture of sphingosine stereoisomers is reacted with a chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl) or a chiral isocyanate, to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18).

-

Chiral Stationary Phase (Direct Method): The underivatized sphingosine stereoisomers are directly injected onto an HPLC column containing a chiral stationary phase. The differential interaction of the enantiomers with the CSP allows for their separation. The choice of CSP and mobile phase is critical for achieving good resolution.

Enzyme Assays

Sphingosine Kinase Assay: Sphingosine kinase activity is typically measured by monitoring the formation of radiolabeled sphingosine-1-phosphate from sphingosine and [γ-³²P]ATP.

Protocol Outline:

-

Prepare a reaction mixture containing buffer, sphingosine substrate (as a complex with BSA or in detergent micelles), and the enzyme source (cell lysate or purified enzyme).

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at the optimal temperature for a defined period.

-

Stop the reaction by adding an acidic solution.

-

Extract the lipids with an organic solvent.

-

Separate the radiolabeled S1P from unreacted [γ-³²P]ATP by thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled S1P using a phosphorimager or by scraping the corresponding spot from the TLC plate and performing scintillation counting.

Ceramide Synthase Assay: Ceramide synthase activity can be determined by measuring the incorporation of a radiolabeled or fluorescently tagged fatty acyl-CoA or sphingoid base into ceramide.

Protocol Outline:

-

Prepare a reaction mixture containing buffer, the sphingoid base substrate (e.g., sphinganine), and the enzyme source (microsomal fraction).

-

Initiate the reaction by adding the fatty acyl-CoA substrate (e.g., [³H]palmitoyl-CoA).

-

Incubate at the optimal temperature.

-

Stop the reaction and extract the lipids.

-

Separate the newly synthesized ceramide from the substrates by TLC.

-

Quantify the amount of labeled ceramide.

Conclusion

The stereochemistry of sphingosine is a critical determinant of its biological function. The erythro and threo isomers exhibit distinct metabolic fates and pharmacological activities. While D-erythro-sphingosine and its phosphorylated metabolite, S1P, are central players in mammalian cell signaling, the non-natural threo isomers show potential as modulators of key enzymes and receptors in the sphingolipid pathway. A deeper understanding of the structure-activity relationships of these stereoisomers will be invaluable for the development of novel therapeutics targeting sphingolipid metabolism and signaling in various diseases. Further research is needed to fully elucidate the biological roles and therapeutic potential of the less-studied threo isomers.

References

- 1. Mapping pathways downstream of sphingosine 1-phosphate subtype 1 by differential chemical perturbation and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Species Effect: Differential Sphingosine-1-Phosphate Responses in the Bone in Human Versus Mouse [mdpi.com]

- 7. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Isotopically Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and reliable quantitative analysis, particularly within the realms of pharmacology, toxicology, and clinical diagnostics, the use of internal standards is a fundamental practice. Among the various types of internal standards, isotopically labeled internal standards (IL-IS) have emerged as the "gold standard," offering unparalleled accuracy and precision. This technical guide provides an in-depth exploration of the core features of IL-IS, complete with quantitative data, detailed experimental protocols, and visual workflows to illuminate their critical role in modern analytical science.

Core Principles of Isotopic Labeling

An isotopically labeled internal standard is a synthetic version of the analyte of interest where one or more atoms have been replaced with their heavier, stable (non-radioactive) isotopes.[1] Common isotopes used for this purpose include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).[2] This subtle alteration in mass allows the IL-IS to be distinguished from the native analyte by mass spectrometry (MS), while its physicochemical properties remain nearly identical.[3][4] This near-identical behavior is the cornerstone of its superiority, as it ensures that the IL-IS experiences the same analytical variations as the analyte throughout the entire experimental workflow, from sample preparation to detection.[3]

Key Features and Advantages

The primary function of an internal standard is to correct for variations that can occur during sample analysis.[3] Isotopically labeled internal standards excel in this role due to a unique combination of features:

-

Co-elution with the Analyte: In chromatographic separations, an ideal IL-IS co-elutes with the native analyte.[3] This is crucial for compensating for matrix effects, where co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer.[3]

-

Similar Extraction Recovery: Because the IL-IS has virtually identical chemical and physical properties to the analyte, it will be extracted from the sample matrix with the same efficiency. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the IL-IS, thus preserving the accuracy of the analyte-to-internal standard ratio.

-

Correction for Instrumental Variability: Fluctuations in instrument performance, such as injection volume inconsistencies or changes in detector response, affect both the analyte and the IL-IS equally. By calculating the ratio of the analyte signal to the IL-IS signal, these variations are effectively normalized.

Quantitative Performance: A Comparative Analysis

The superiority of isotopically labeled internal standards over other types, such as structural analogs, is not merely theoretical. Quantitative data from numerous studies consistently demonstrate the enhanced performance of IL-IS in terms of precision and accuracy.

A study on the anticancer drug Kahalalide F provides a clear example. The use of a stable isotope-labeled internal standard significantly improved both the precision and accuracy of the assay compared to a structural analog.[5]

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |

| Analog Internal Standard | 96.8 | 8.6 |

| Isotopically Labeled Internal Standard | 100.3 | 7.6 |

Table 1: Comparison of assay performance for Kahalalide F using an analog versus an isotopically labeled internal standard. The lower standard deviation and a mean bias closer to 100% for the IL-IS indicate superior precision and accuracy.[5]

Further generalized data highlights the typical improvements seen when employing SIL-ISs in bioanalytical methods:

| Parameter | Structural Analog IS | Isotopically Labeled IS |

| Precision (%CV) | >15% | <10% |

| Accuracy (%Bias) | Can exceed ±15% | Typically within ±5% |

| Matrix Effect Compensation | Inconsistent | Effective |

| Recovery Variability (%CV) | Higher (>15%) | Low (<10%) |

Table 2: Typical performance comparison between structural analog and isotopically labeled internal standards in key bioanalytical validation parameters.[4]

Experimental Protocols

The implementation of isotopically labeled internal standards is a critical component of robust bioanalytical method validation. The following protocols outline the key experiments for validating a quantitative LC-MS/MS method using an IL-IS, in line with regulatory guidelines from bodies like the FDA and EMA.[6]

Protocol 1: Stock and Working Solution Preparation

-

Stock Solution Preparation:

-

Accurately weigh a suitable amount of the analyte and the isotopically labeled internal standard reference materials.

-

Dissolve each in a minimal amount of an appropriate organic solvent to create separate, concentrated stock solutions (e.g., 1 mg/mL).

-

Store stock solutions at a specified temperature (e.g., -20°C or -80°C) to ensure stability.[6]

-

-

Working Solution Preparation:

-

Prepare a series of working standard solutions for the calibration curve by performing serial dilutions of the analyte stock solution with a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water).

-

Prepare a separate working solution for the internal standard at a constant concentration that will be added to all samples (calibrators, quality controls, and unknowns).

-

Prepare at least four levels of quality control (QC) working solutions (Lower Limit of Quantification (LLOQ), Low, Medium, and High) from a separate weighing of the analyte stock solution to ensure an independent assessment of accuracy.[6]

-

Protocol 2: Calibration Curve and Quality Control Sample Preparation

-

Calibration Curve:

-

Prepare a set of calibration standards by spiking a known volume of blank biological matrix (e.g., plasma, urine) with the analyte working solutions to achieve a range of concentrations covering the expected analyte levels in study samples.

-

A typical calibration curve consists of a blank sample (matrix only), a zero sample (matrix with internal standard), and at least six to eight non-zero concentration levels.[6]

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at a minimum of four concentration levels: LLOQ, Low QC (typically within 3x of the LLOQ), Medium QC, and High QC (at least 75% of the upper limit of quantification).[6]

-

Add the internal standard working solution to all calibration standards (except the blank) and QC samples to achieve the final desired concentration.

-

Protocol 3: Sample Extraction (Protein Precipitation - Example)

-